2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
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Overview
Description
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure features a thiazole ring, a piperidine moiety, and an acetamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Formation of the Acetamide Linkage: The acetamide group is usually introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests it could have bioactive properties, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-ethylthiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide may exhibit unique properties due to the presence of the phenyl group on the thiazole ring. This could influence its chemical reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-14-7-9-22(10-8-14)18(24)13-25-12-17(23)21-19-20-16(11-26-19)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12-13H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBPOQZODWDUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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